Product packaging for Benzyl 2,4-dibromobutanoate(Cat. No.:CAS No. 50712-74-8)

Benzyl 2,4-dibromobutanoate

Cat. No.: B3426089
CAS No.: 50712-74-8
M. Wt: 336.02 g/mol
InChI Key: XQJJSEGHTSUQBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance in Pharmaceutical and Specialty Chemical Development

The utility of Benzyl (B1604629) 2,4-dibromobutanoate is particularly notable in the synthesis of pharmaceuticals and specialty chemicals. Its structural features enable it to serve as a precursor to a range of more complex molecules. The bromine atoms, being good leaving groups, are readily displaced by a variety of nucleophiles. This reactivity is fundamental to its application in creating new carbon-carbon and carbon-heteroatom bonds.

In pharmaceutical research, this compound has been investigated as an intermediate for synthesizing compounds that target specific biological pathways. For instance, it is a known building block for N-aryl-azetidine-2-carboxylic acids and was used in the preparation of N-benzhydryl-2-carbobenzyloxyazetidine. sigmaaldrich.com The reactivity of its bromine atoms can be harnessed to introduce functionalities that are crucial for the biological activity of a target molecule, such as in the study of enzyme inhibition. The ester group can also be modified, for example, through reduction to the corresponding alcohol, further expanding its synthetic utility.

Scope of Academic Research Perspectives on the Compound

In academic settings, Benzyl 2,4-dibromobutanoate is a subject of interest for its role in exploring and developing novel synthetic methodologies. Research has demonstrated its utility in reactions with primary amines to form azetidinylesters, showcasing its application in synthesizing biologically relevant heterocyclic structures. The compound's reactivity allows for detailed studies of reaction mechanisms, particularly nucleophilic substitution at the benzylic position, which can proceed through either SN1 or SN2 pathways depending on the conditions. khanacademy.org

Furthermore, a deuterated version of the compound, this compound-d5, is utilized in research to trace the metabolic and pharmacokinetic profiles of drug candidates. medchemexpress.commedchemexpress.commedchemexpress.com The incorporation of stable heavy isotopes provides a powerful tool for quantitative analysis during the drug development process. medchemexpress.commedchemexpress.com The study of such labeled compounds helps in understanding the fate of a molecule within a biological system. medchemexpress.commedchemexpress.com

Chemical and Physical Properties of this compound

The following table summarizes the key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C₁₁H₁₂Br₂O₂
Molecular Weight 336.02 g/mol
CAS Number 23085-60-1, 50712-74-8 sigmaaldrich.com
Appearance Liquid cymitquimica.com
Density 1.63 g/mL at 20 °C sigmaaldrich.com
Refractive Index n20/D 1.558 sigmaaldrich.com
Storage Temperature 2-8°C sigmaaldrich.com

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. The most common and industrially scalable approach is the esterification of 2,4-dibromobutyryl chloride with benzyl alcohol. This reaction is typically performed in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. An alternative method involves the direct esterification of 2,4-dibromobutanoic acid with benzyl alcohol, often catalyzed by a strong acid such as sulfuric acid.

The following table outlines a common synthesis method:

MethodStarting MaterialsKey Reagents/CatalystsConditionsTypical Yield
Esterification of Acid Chloride 2,4-dibromobutyryl chloride, Benzyl alcoholPyridine0–20°C, inert atmosphere~90%

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12Br2O2 B3426089 Benzyl 2,4-dibromobutanoate CAS No. 50712-74-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2,4-dibromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Br2O2/c12-7-6-10(13)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJJSEGHTSUQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60945761
Record name Benzyl 2,4-dibromobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23085-60-1, 50712-74-8
Record name Phenylmethyl 2,4-dibromobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23085-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 2,4-dibromobutanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023085601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl 2,4-dibromobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl 2,4-dibromobutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.938
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzyl 2,4-dibromobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Route Optimization for Benzyl 2,4 Dibromobutanoate

Esterification Approaches

Esterification represents a direct and common method for the synthesis of benzyl (B1604629) 2,4-dibromobutanoate. This can be accomplished using either an activated carboxylic acid derivative or by direct catalysis.

From 2,4-Dibromobutyryl Chloride and Benzyl Alcohol: Process Parameters and Yield Optimization

A prevalent and industrially scalable method for synthesizing benzyl 2,4-dibromobutanoate involves the esterification of 2,4-dibromobutyryl chloride with benzyl alcohol. This approach is favored for its high efficiency and relatively straightforward procedure.

Key process parameters for this reaction include the choice of solvent, catalyst, temperature, and reaction atmosphere. Dichloromethane is commonly employed as the solvent. Pyridine (B92270) is a critical component, acting as a base to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, thereby preventing potential acid-catalyzed side reactions. To ensure high purity and yield, the reaction is typically conducted under an inert atmosphere, such as nitrogen or argon, and at a controlled temperature range of 0 to 20°C. Under these optimized conditions, the reaction time is approximately one hour, and yields can reach up to 90%.

Table 1: Optimized Parameters for Esterification of 2,4-Dibromobutyryl Chloride

Parameter Condition Purpose
Starting Materials 2,4-Dibromobutyryl Chloride, Benzyl Alcohol Reactants for ester formation
Catalyst/Base Pyridine Neutralizes HCl byproduct
Solvent Dichloromethane Reaction medium
Temperature 0–20°C Minimizes side reactions
Atmosphere Inert (Nitrogen or Argon) Prevents unwanted side reactions
Reaction Time ~1 hour For reaction completion

| Typical Yield | ~90% | Optimized product output |

This table summarizes the optimized reaction conditions for the synthesis of this compound from 2,4-dibromobutyryl chloride and benzyl alcohol.

From 2,4-Dibromobutanoic Acid and Benzyl Alcohol: Acid-Catalyzed Pathways

An alternative esterification route involves the direct reaction of 2,4-dibromobutanoic acid with benzyl alcohol. This pathway requires the presence of an acid catalyst to facilitate the reaction. Common catalysts for this type of esterification include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. The reaction is typically carried out at elevated temperatures, generally between 60–80°C.

Heterogeneous catalysts, such as sulfated metal-incorporated MCM-48, have also been explored for the esterification of benzyl alcohol with other carboxylic acids, demonstrating high selectivity and the potential for catalyst reusability. nih.gov Similarly, niobium(V) chloride has been shown to be an effective reagent for the synthesis of benzyl esters at room temperature. nih.gov While these specific catalysts have not been explicitly reported for 2,4-dibromobutanoic acid, they represent promising avenues for optimizing this synthetic route.

Alternative Synthetic Routes

Beyond direct esterification, other synthetic strategies can be employed to produce this compound, offering alternative approaches that may be advantageous in certain contexts.

Radical Bromination Strategies Involving Unsaturated Benzyl Esters

Radical bromination presents a viable alternative for introducing the bromine atoms onto the butanoate chain. This strategy would involve starting with an unsaturated benzyl ester, such as benzyl crotonate or a related isomer, and subsequently performing a radical bromination. Reagents like N-bromosuccinimide (NBS), often in the presence of a radical initiator like peroxides and a nonpolar solvent, are commonly used for benzylic bromination. youtube.com This method's success hinges on the selective bromination at the desired positions of the unsaturated ester. The stability of the resulting radical intermediates plays a crucial role in the reaction's feasibility and regioselectivity. youtube.com

Exploration of Nucleophilic Substitution Pathways for Dibromobutanoate Derivatives

Nucleophilic substitution offers another synthetic avenue. One potential pathway involves the reaction of a salt of 2,4-dibromobutanoic acid with benzyl bromide. This SN2-type reaction would lead to the formation of the desired ester. The efficiency of this reaction would depend on factors such as the choice of solvent, temperature, and the nature of the cation in the carboxylate salt.

Another approach could involve the nucleophilic substitution on a different benzyl-containing substrate. For instance, 2-benzyloxy-1-methylpyridinium triflate is a reagent that can deliver a benzyl group to a nucleophile under neutral conditions, which could be adapted for reaction with a 2,4-dibromobutanoate salt. beilstein-journals.orgorganic-chemistry.org

Control of Reaction Conditions and Side Product Minimization

Careful control of reaction conditions is paramount in all synthetic approaches to maximize the yield of this compound and minimize the formation of unwanted side products.

In the esterification of 2,4-dibromobutyryl chloride, the primary side product is the acid itself, resulting from any residual water in the reaction mixture. The use of an inert atmosphere and a base like pyridine helps to mitigate this.

For the acid-catalyzed esterification of 2,4-dibromobutanoic acid, a potential side reaction is the formation of dibenzyl ether, especially at higher temperatures or with certain catalysts like niobium(V) chloride. nih.gov The use of a precise stoichiometric ratio of reactants and careful temperature control can help to suppress this side reaction.

In radical bromination reactions, the formation of isomeric products is a key challenge. The regioselectivity of the bromination must be carefully controlled through the choice of reagents and reaction conditions to ensure the desired 2,4-dibromo substitution pattern.

Under basic conditions, this compound can undergo hydrolysis to form 2,4-dibromobutanoic acid. Additionally, nucleophilic attack at the bromine-bearing carbons can lead to substitution or elimination products. For example, a strong base could promote elimination to form an α,β-unsaturated ester.

Table 2: Compound Names Mentioned

Compound Name
This compound
2,4-Dibromobutyryl chloride
Benzyl alcohol
Dichloromethane
Pyridine
Hydrogen chloride
Nitrogen
Argon
2,4-Dibromobutanoic acid
Sulfuric acid
p-Toluenesulfonic acid
N-bromosuccinimide
Benzyl crotonate
Benzyl bromide
2-Benzyloxy-1-methylpyridinium triflate
Dibenzyl ether
Niobium(V) chloride

Stoichiometric Ratio Effects on Product Purity and Di-ester Formation

In the synthesis of this compound via the esterification of 2,4-dibromobutanoic acid with benzyl alcohol, the molar ratio of the reactants is a crucial factor that directly influences the purity of the final product. Careful control of stoichiometry is necessary to minimize the formation of undesired side products, most notably di-ester compounds.

An optimal stoichiometric balance ensures that the primary reaction—the formation of the mono-ester, this compound—is favored. An excess of either the carboxylic acid or the alcohol can lead to competing reactions or purification challenges. For instance, while an excess of benzyl alcohol might be employed to drive the reaction to completion, it can also increase the likelihood of side reactions if impurities are present or if reaction conditions are not tightly controlled. Optimization studies typically monitor the reaction progress and product distribution using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to identify the ideal reactant ratio.

The table below illustrates the conceptual impact of varying stoichiometric ratios on the reaction outcome.

Table 1: Conceptual Effect of Stoichiometric Ratios on Esterification

Molar Ratio (2,4-dibromobutanoic acid : Benzyl Alcohol) Expected Product Purity Potential for Di-ester Formation Notes
1 : 1 High Low Optimal for maximizing mono-ester formation and simplifying purification.
1 : >1.1 (Slight excess of alcohol) High Moderate May be used to drive the reaction forward, but risks byproduct formation.

Temperature Regulation in Esterification and Bromination Processes

Temperature is a critical parameter that must be rigorously controlled during both the bromination stage of the precursor and the final esterification step to produce this compound.

The optimal temperature for the esterification process depends heavily on the chosen synthetic route.

When using the highly reactive 2,4-dibromobutyryl chloride with benzyl alcohol, the reaction is typically conducted at low temperatures, ranging from 0 to 20°C . This approach, often using a base like pyridine to scavenge the HCl byproduct, is favored for its high yield (around 90%) and rapid reaction time of approximately one hour. The low temperature minimizes potential side reactions and decomposition of the sensitive acid chloride.

Alternatively, the direct esterification of 2,4-dibromobutanoic acid with benzyl alcohol using an acid catalyst (like H₂SO₄) requires higher temperatures, generally between 60 and 80°C , to achieve a reasonable reaction rate.

For the bromination process, specifically the α-bromination of a carboxylic acid precursor via the Hell-Volhard-Zelinsky reaction, harsh conditions are required. nrochemistry.comalfa-chemistry.com This step involves high temperatures, often exceeding 100°C (373 K), and extended reaction times to facilitate the transformation. nrochemistry.comalfa-chemistry.com

Table 2: Optimized Temperature Conditions for Synthesis Steps

Process Synthetic Method Reagents Optimal Temperature Range
Esterification Acid Chloride Route 2,4-dibromobutyryl chloride, Benzyl alcohol, Pyridine 0 - 20°C
Esterification Acid Catalysis Route 2,4-dibromobutanoic acid, Benzyl alcohol, H₂SO₄ 60 - 80°C

| Precursor Bromination | Hell-Volhard-Zelinsky | Carboxylic acid, PBr₃, Br₂ | >100°C nrochemistry.comalfa-chemistry.com |

Precursor Synthesis Considerations

The quality and synthesis route of the precursor, 2,4-dibromobutanoic acid, are fundamental to the successful production of this compound. nordmann.global This dibrominated carboxylic acid is a versatile intermediate used in the synthesis of various bioactive compounds. nordmann.global

α-Bromination of Carboxylic Acids (Hell-Volhard-Zelinski Reaction) for 2,4-Dibromobutanoic Acid

The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone method for the α-bromination of carboxylic acids, making it a key strategy for synthesizing 2,4-dibromobutanoic acid from an appropriate starting material such as 4-bromobutanoic acid. fiveable.melibretexts.orgjove.com This reaction selectively introduces a bromine atom at the alpha-carbon (the carbon adjacent to the carboxyl group). fiveable.me

The reaction is not a simple substitution but a multi-step process that requires specific reagents and conditions: masterorganicchemistry.comwikipedia.org

Formation of Acyl Bromide : The carboxylic acid first reacts with a catalytic amount of phosphorus tribromide (PBr₃) to form an acyl bromide. wikipedia.orglibretexts.org This intermediate is more reactive and crucial for the subsequent steps. libretexts.org

Enolization : The acyl bromide, unlike the carboxylic acid, can readily tautomerize to its enol form. libretexts.orgwikipedia.org This step is often catalyzed by the HBr generated in situ. libretexts.org

α-Bromination : The electron-rich enol acts as a nucleophile and attacks a molecule of bromine (Br₂), leading to the selective installation of a bromine atom at the α-position. jove.comwikipedia.org

Hydrolysis : Finally, the resulting α-bromo acyl bromide is hydrolyzed, typically during an aqueous workup, to yield the final α-bromo carboxylic acid product. masterorganicchemistry.comwikipedia.org If an alcohol is used to quench the reaction instead of water, the corresponding α-bromo ester can be obtained directly. wikipedia.orglibretexts.org

The HVZ reaction is characterized by its stringent conditions, including high reaction temperatures and the use of phosphorus halides as catalysts. alfa-chemistry.com It is a powerful tool for creating α-halo acids, which are highly useful synthetic intermediates for a wide range of further chemical transformations. libretexts.org

Chemical Reactivity and Mechanistic Investigations of Benzyl 2,4 Dibromobutanoate

Nucleophilic Substitution Reactions at Bromine Centers

The presence of two bromine atoms at the 2 and 4 positions of the butanoate chain makes benzyl (B1604629) 2,4-dibromobutanoate susceptible to nucleophilic substitution reactions. These reactions allow for the introduction of a variety of functional groups, leading to the formation of diverse molecular architectures.

Amination Reactions: Formation of Azetidine (B1206935) Derivatives and Azetidinylesters

The reaction of benzyl 2,4-dibromobutanoate with amines is a key method for the synthesis of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles that are important structural motifs in medicinal chemistry. rsc.orgchemrxiv.org The reaction proceeds via a nucleophilic attack of the amine on one of the bromine-bearing carbon atoms, followed by an intramolecular cyclization to form the azetidine ring. This process can lead to the formation of various substituted azetidines and azetidinylesters. The specific outcome of the reaction is influenced by the nature of the amine and the reaction conditions employed.

Recent advancements in azetidine synthesis have explored various methodologies, including the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide and the intramolecular amination of organoboronates. organic-chemistry.org These methods provide alternative routes to functionalized azetidines.

Thiolation Reactions

Similar to amination, the bromine atoms in this compound can be displaced by thiol nucleophiles in thiolation reactions. This leads to the formation of sulfur-containing derivatives. These reactions are typically carried out in the presence of a base to deprotonate the thiol and enhance its nucleophilicity. The resulting thioethers or dithioethers are valuable intermediates in organic synthesis. A variety of methods for the synthesis of thioesters from thiols and carboxylic acid derivatives have been developed, utilizing reagents such as N-acylbenzotriazoles and copper catalysis. organic-chemistry.org

Mechanistic Pathways of Intramolecular Cyclization in Azetidine Synthesis

The formation of azetidines from this compound and primary amines involves a tandem nucleophilic substitution and intramolecular cyclization. The initial step is the nucleophilic attack of the amine on one of the electrophilic carbon atoms bearing a bromine atom. This can occur at either the C-2 or C-4 position. Following this initial substitution, the newly introduced amino group, which is now part of the same molecule, acts as an internal nucleophile.

Reduction Reactions of the Ester Moiety

The ester group in this compound can be selectively reduced to the corresponding alcohol. This transformation is a fundamental reaction in organic synthesis, providing access to diols that can be further elaborated.

Selective Reduction to Corresponding Alcohols using Reducing Agents

The ester functionality of this compound can be reduced to a primary alcohol using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, capable of reducing the ester to the corresponding diol. commonorganicchemistry.comlibretexts.org The reaction typically proceeds via the formation of an aldehyde intermediate, which is then further reduced to the alcohol. libretexts.org

Other reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can also be employed and may offer greater selectivity, potentially allowing for the isolation of the aldehyde intermediate under carefully controlled conditions. commonorganicchemistry.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters on its own, but its reactivity can be enhanced with certain additives. commonorganicchemistry.compsu.edu

Oxidation Reactions and Carboxylic Acid Derivative Formation

The this compound molecule can undergo oxidation to yield carboxylic acid derivatives. This type of reaction is useful for modifying the ester functionality and introducing new chemical handles for further synthetic transformations.

The oxidation can lead to the formation of the corresponding carboxylic acid. This can be achieved through various oxidative cleavage methods. For instance, hydrolysis of the ester under acidic or basic conditions will yield the carboxylic acid and benzyl alcohol. libretexts.org Additionally, various methods exist for the oxidation of benzyl groups to carboxylic acids, often utilizing strong oxidizing agents. organic-chemistry.org

Electrophilic and Radical Pathways: Theoretical and Experimental Insights

The chemical behavior of this compound is significantly influenced by the presence of two bromine atoms, which render the carbon backbone susceptible to various transformations. Its reactivity is primarily characterized by electrophilic pathways, where the molecule acts as an electrophile, reacting with nucleophiles. ontosight.ai

Experimental studies have demonstrated that the bromine atoms function as effective leaving groups in substitution reactions. The carbon atoms at the C2 and C4 positions are electron-deficient due to the electronegativity of the attached bromine atoms, making them primary sites for nucleophilic attack. This electrophilic nature is exploited in various synthetic applications. For instance, this compound reacts with primary amines, which act as nucleophiles, to yield azetidinylesters. This reaction proceeds via a nucleophilic substitution mechanism, showcasing the compound's utility in constructing heterocyclic structures like azetidines, which are valuable scaffolds in medicinal chemistry. researchgate.net Similarly, related compounds like methyl 2,4-dibromobutanoate have been shown to react with amines such as benzylamine (B48309) to form aziridine (B145994) derivatives, further highlighting the electrophilic reactivity of the 2,4-dibromobutanoate core. lookchem.com

While the compound's reactions are dominated by its electrophilic character, radical pathways are pertinent to its synthesis. One synthetic route involves the radical bromination of a precursor, benzyl but-2-enoate. This reaction typically uses N-bromosuccinimide (NBS) as the bromine source and a radical initiator like Azobisisobutyronitrile (AIBN), indicating that radical intermediates are involved in the formation of the dibrominated structure. However, the subsequent reactivity of this compound itself is primarily governed by ionic, electrophilic pathways rather than radical mechanisms.

Table 1: Summary of Experimentally Observed Electrophilic Reactions

ReactantNucleophileProduct TypeReaction Description
This compoundPrimary AminesAzetidinylestersNucleophilic substitution and cyclization
This compoundThiolsThio-substituted butanoatesNucleophilic substitution
Methyl 2,4-dibromobutanoateBenzylamineN-benzylethyleniminecarboxylic acid esterNucleophilic substitution and cyclization

Interaction with Biological Targets: Preliminary Mechanistic Postulations (e.g., Enzyme Inhibition)

The structural features of this compound, particularly its reactive bromine atoms, have led to investigations into its biological activity. Preliminary postulations suggest that its mechanism of action involves covalent interactions with biological macromolecules, most notably enzymes. The compound is recognized for its potential as an enzyme inhibitor.

The underlying mechanistic hypothesis is that this compound functions as an alkylating agent. The electrophilic carbon centers (C2 and C4) are susceptible to attack by nucleophilic residues found in the active sites of enzymes, such as the thiol group of cysteine or the imidazole (B134444) ring of histidine. This interaction would proceed via a nucleophilic substitution reaction where a bromine atom is displaced, resulting in the formation of a stable covalent bond between the compound and the enzyme. This covalent modification of the enzyme's active site can lead to its irreversible inhibition by physically blocking substrate access or by altering the protein's conformation, thereby disrupting its catalytic function.

While specific enzyme targets for this compound are not extensively documented, research on analogous compounds provides valuable insights. For example, studies have indicated that similar dibrominated compounds can effectively inhibit human carbonic anhydrases. Furthermore, this compound serves as a key intermediate in the synthesis of more complex molecules designed to target specific biological pathways. Notably, it has been used in the synthesis of azetidine derivatives that are structurally related to known inhibitors of matrix metalloproteinases (MMPs), enzymes that play a critical role in tissue remodeling and are implicated in diseases like cancer. researchgate.net This suggests that the core structure of this compound can be incorporated into molecules designed for specific enzyme inhibition.

Table 2: Postulated Biological Interactions and Potential Targets

Interaction TypePostulated MechanismPotential Biological TargetImplication
Enzyme InhibitionCovalent modification via alkylation of nucleophilic active site residues. Carbonic Anhydrases (based on similar compounds). Potential for therapeutic applications where enzyme inhibition is desired.
Protein Function AlterationCovalent bonding to nucleophilic sites on proteins. Matrix Metalloproteinases (MMPs) (as a precursor to inhibitors). researchgate.netDisruption of cellular pathways; tool for biochemical research.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Role as a Key Intermediate in Complex Molecule Synthesis

Benzyl (B1604629) 2,4-dibromobutanoate is primarily utilized as an intermediate in the multi-step synthesis of intricate organic structures. Its linear four-carbon chain, functionalized with bromine at both the alpha and gamma positions, allows for sequential or one-pot cyclization reactions, particularly with nitrogen-based nucleophiles, to form heterocyclic systems.

A key documented application of Benzyl 2,4-dibromobutanoate is in the synthesis of azetidine (B1206935) rings, which are saturated four-membered nitrogen-containing heterocycles. The reaction typically involves intramolecular cyclization where a primary amine attacks both carbon atoms bearing the bromine atoms. This process establishes the core azetidine structure. Specifically, it has been used as a starting material for preparing N-benzhydryl-2-carbobenzyloxyazetidine and serves as a foundational building block for various N-aryl-azetidine-2-carboxylic acids. sigmaaldrich.comsigmaaldrich.com The benzyl ester group is crucial in this context, acting as a protecting group for the carboxylic acid functionality throughout the synthesis.

The synthesis of substituted azetidines from this compound directly connects the compound to pharmaceutical development. Azetidine-based structures are of significant interest in medicinal chemistry because they can act as constrained analogues of naturally occurring amino acids or other bioactive molecules. nih.govnih.gov For instance, (azetidin-3-yl)acetic acid is a structural analogue of gamma-aminobutyric acid (GABA), a key neurotransmitter. nih.gov By providing a reliable route to the azetidine core, this compound serves as an important precursor to novel compounds that can be evaluated for a range of pharmacological activities. Its deuterated form, this compound-d5, is also available for use in metabolic studies during drug development. medchemexpress.commedchemexpress.com

The most prominent nitrogen-containing heterocycles synthesized from this compound are azetidine-2-carboxylic acids. sigmaaldrich.comsigmaaldrich.com These molecules are considered constrained analogues of natural amino acids like proline. sigmaaldrich.com Incorporating these unnatural amino acids into peptides can induce specific secondary structures and enhance resistance to enzymatic degradation, making them valuable tools in peptide science and drug design. nih.gov The synthesis leverages the reactivity of the two C-Br bonds in the dibromobutanoate starting material to form the strained four-membered ring, a transformation that is central to creating these valuable amino acid analogues. organic-chemistry.org

Synthetic TargetStarting MaterialKey Application
N-Aryl-azetidine-2-carboxylic acidsThis compoundBuilding blocks for bioactive compounds
N-Benzhydryl-2-carbobenzyloxyazetidineThis compoundIntermediate for complex heterocycles
Azetidine Amino Acid AnaloguesThis compoundTools for peptide and medicinal chemistry

This table summarizes the key synthetic applications of this compound in the formation of azetidine-based structures.

A direct synthetic route for the preparation of (3,4-Dihydro-2H-benzo[b] organic-chemistry.orgoxazin-2-yl)methanol derivatives using this compound is not prominently documented in the reviewed scientific literature.

Contributions to Specialty Chemical Production

This compound is considered a specialty chemical. Unlike commodity chemicals produced in large volumes, its value lies in its specific application as a building block for high-value, complex molecules such as substituted azetidines and their derivatives. sigmaaldrich.comsigmaaldrich.com The production of such intermediates is a critical part of the broader chemical industry that supplies researchers and pharmaceutical companies with the precise tools needed for discovery and development. nih.gov

Potential in Agrochemical Synthesis (Derived from Analogous Compounds)

While direct use of this compound in agrochemical synthesis is not widely reported, the presence of bromo-organic ester moieties in some active herbicidal compounds, such as Bromoxynil-butanoate, suggests a potential area for application. herts.ac.uk Bromo-organic compounds are significant in synthetic chemistry for a variety of transformations including their use as intermediates for creating more complex molecules. nih.gov By analogy, the reactive nature of this compound makes it a candidate for the synthesis of novel agrochemicals, although this remains a speculative application pending further research.

Regioselective Functionalization: Indole (B1671886) Alkylation via α-Bromo Esters (General Context)

The functionalization of indoles, a core scaffold in numerous natural products and pharmaceuticals, is a significant area of research in organic synthesis. Direct C-H functionalization is an atom-economical approach to introduce substituents onto the indole ring. While Friedel-Crafts-type reactions are common for C3-alkylation, achieving regioselective C2-alkylation has historically been a challenge. The development of methods for the direct 2-alkylation of indoles is therefore of high interest to the synthetic community. researchgate.net

One promising strategy involves the use of α-bromo esters as alkylating agents. These reagents, including compounds like this compound, possess a reactive carbon-bromine bond at the α-position to the ester carbonyl, making them suitable electrophiles for coupling reactions.

Detailed Research Findings

Recent advancements have demonstrated that palladium catalysis can be effectively employed for the C2-alkylation of indoles with α-bromo esters. A study published in 2021 detailed a method using a palladium catalyst in conjunction with a P,P=O ligand. researchgate.net This system proved crucial for achieving high regioselectivity and good yields under relatively mild conditions. researchgate.netconsensus.app

Key findings from this research include:

High Regioselectivity: The palladium-catalyzed system demonstrated excellent preference for alkylation at the C2 position of the indole ring over the more traditionally reactive C3 position. researchgate.net

Reaction Conditions: The optimal conditions involved a palladium catalyst, a P,P=O ligand, and the use of 4Å molecular sieves. The reaction proceeded efficiently at a temperature of 80 °C in toluene. researchgate.net

Radical Pathway: Mechanistic studies indicated that the reaction likely proceeds through a radical pathway, a departure from typical polar mechanisms in indole functionalization. researchgate.net

Broad Substrate Scope: The method showed good compatibility with a variety of substituted indoles and different α-bromo esters, affording the desired C2-alkylated products in moderate to good yields. researchgate.net

The role of the P,P=O ligand and the molecular sieves was found to be critical for the success of the transformation. researchgate.net This methodology provides a valuable tool for the synthesis of complex indole derivatives, which are important precursors in medicinal chemistry.

Data Table: Palladium-Catalyzed 2-Alkylation of Indoles with α-Bromo Esters

The following table summarizes the scope of the palladium-catalyzed C2-alkylation of various indole substrates with different α-bromo esters, as reported in the literature. researchgate.net

Indole Substrateα-Bromo EsterProductYield (%)
1-MethylindoleEthyl 2-bromo-2-methylpropanoateEthyl 2-(1-methyl-1H-indol-2-yl)-2-methylpropanoate85
IndoleEthyl 2-bromo-2-methylpropanoateEthyl 2-(1H-indol-2-yl)-2-methylpropanoate75
5-MethoxyindoleEthyl 2-bromo-2-methylpropanoateEthyl 2-(5-methoxy-1H-indol-2-yl)-2-methylpropanoate78
5-FluoroindoleEthyl 2-bromo-2-methylpropanoateEthyl 2-(5-fluoro-1H-indol-2-yl)-2-methylpropanoate80
1-MethylindoleEthyl 2-bromopropanoateEthyl 2-(1-methyl-1H-indol-2-yl)propanoate65
1-Methylindoletert-Butyl 2-bromoacetatetert-Butyl 2-(1-methyl-1H-indol-2-yl)acetate53

Analytical Methodologies for Research Scale Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the chemical structure of benzyl (B1604629) 2,4-dibromobutanoate. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is a powerful tool for unambiguously determining the carbon-hydrogen framework of benzyl 2,4-dibromobutanoate.

¹H NMR Spectroscopy: In the proton NMR spectrum, the aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.3–7.5 ppm. The methylene (B1212753) protons of the benzyl group (C₆H₅CH ₂–) and the protons on the butanoate chain provide characteristic signals whose chemical shifts and splitting patterns are crucial for confirming the structure. For instance, the methylene protons adjacent to the bromine atoms are expected to resonate at approximately δ 4.6–4.8 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information. The carbon of the ester carbonyl group (C=O) is typically observed in the downfield region, around δ 170–175 ppm. The carbons bonded to the electronegative bromine atoms are deshielded and appear at chemical shifts between δ 35–45 ppm. The distinct signals for the aromatic and benzylic carbons further corroborate the compound's structure.

Table 1: Indicative NMR Spectroscopic Data for this compound

Nucleus Functional Group Typical Chemical Shift (δ, ppm)
¹H Aromatic protons (benzyl) 7.3–7.5 (multiplet)
¹H Methylene protons (adjacent to Br) 4.6–4.8
¹³C Ester carbonyl 170–175
¹³C Carbons adjacent to Br 35–45

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the key functional groups within the this compound molecule. The most prominent absorption band is the C=O stretch of the ester group, which typically appears around 1740 cm⁻¹. Additionally, the characteristic C-Br stretching vibrations can be observed in the fingerprint region of the spectrum, generally between 500 and 600 cm⁻¹. The presence of these absorption bands provides strong evidence for the dibrominated ester structure.

Table 2: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C=O (Ester) Stretch ~1740
C-Br Stretch 500–600

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of this compound and for separating it from starting materials, byproducts, or other impurities.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Both GC and HPLC are routinely used to assess the purity of this compound. In GC analysis, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The retention time of the compound is a key identifier. HPLC, on the other hand, separates compounds in the liquid phase based on their affinity for the stationary and mobile phases. googleapis.com This technique is particularly useful for non-volatile or thermally sensitive compounds. For both techniques, the purity is typically determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. Purity assessments often aim for a specification of greater than 95.0%.

Gas Chromatography-Mass Spectrometry (GC-MS) for Diastereomeric Ratio Determination

This compound possesses a chiral center at the second carbon of the butanoate chain, meaning it can exist as a pair of enantiomers. The synthesis of this compound can result in a mixture of diastereomers if chiral starting materials or reagents are used. GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the mass analysis capabilities of mass spectrometry. It can be employed to determine the ratio of diastereomers present in a sample. By using a suitable chiral GC column, the diastereomers can be separated, and their relative abundance can be quantified from the resulting chromatogram. The mass spectrometer provides fragmentation patterns that confirm the identity of the eluting isomers.

Theoretical and Computational Approaches to Understanding Benzyl 2,4 Dibromobutanoate

Quantum Chemical Calculations (e.g., DFT, CCSD) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Benzyl (B1604629) 2,4-dibromobutanoate. Methods like Density Functional Theory (DFT) and Coupled Cluster with Singles and Doubles (CCSD) are employed to model the molecule's electronic structure, which in turn dictates its reactivity.

Electronic Structure: DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can be used to optimize the molecular geometry of Benzyl 2,4-dibromobutanoate and calculate key electronic properties. epstem.netaun.edu.eg These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. epstem.net

Furthermore, these calculations can determine the distribution of electron density and Mulliken atomic charges. epstem.net In this compound, the bromine atoms and the oxygen atoms of the ester group are expected to carry partial negative charges, making them potential sites for electrophilic attack. Conversely, the adjacent carbon atoms would exhibit partial positive charges, marking them as susceptible to nucleophilic attack.

Reactivity Prediction: The electronic properties derived from quantum chemical calculations allow for the prediction of the molecule's reactivity. The locations of the HOMO and LUMO orbitals indicate the most probable sites for electrophilic and nucleophilic attack, respectively. For this compound, the bromine atoms are reactive sites, capable of participating in substitution reactions with nucleophiles. The ester group can also be a target for reduction reactions. DFT calculations can help predict the feasibility of these reactions by calculating their thermodynamic parameters. epstem.net

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G(d,p)) Note: These are theoretical values for illustrative purposes, based on typical calculations for similar organic molecules. epstem.netaun.edu.eg

PropertyPredicted ValueSignificance
HOMO Energy-7.5 eVIndicates the energy of the outermost electrons; relates to ionization potential and electron-donating ability.
LUMO Energy-1.2 eVIndicates the energy of the lowest energy unoccupied orbital; relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap6.3 eVReflects chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. epstem.net
Dipole Moment~2.5 DQuantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions.
Atomic Charge on C2 (attached to Br)Partial PositiveSusceptible to nucleophilic attack.
Atomic Charge on C4 (attached to Br)Partial PositiveSusceptible to nucleophilic attack.
Atomic Charge on Carbonyl CarbonPartial PositiveA primary site for nucleophilic addition/substitution reactions.

Mechanistic Probing via Computational Modeling (e.g., Transition State Analysis)

Computational modeling is an invaluable tool for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify intermediates, and more importantly, the transition states that connect them.

Transition State Analysis: For reactions such as the nucleophilic substitution of the bromine atoms, computational methods can model the entire reaction pathway. Transition state analysis involves locating the saddle point on the potential energy surface that corresponds to the highest energy barrier for the reaction. The geometry and energy of this transition state determine the reaction's kinetics. numberanalytics.com For instance, in a substitution reaction with an amine nucleophile, DFT calculations can be used to model the transition state and predict the dominant reaction pathway.

Computational studies can also clarify the mechanisms of more complex transformations. For example, in reactions where this compound is used as a precursor, such as in the synthesis of heterocyclic compounds like thiazolones, modeling can help understand the sequence of bond formation and cleavage. nih.gov These models can distinguish between competing pathways, for instance, an SN2 versus an elimination reaction, by comparing the activation energies of their respective transition states.

Table 2: Example of Transition State Analysis for a Hypothetical SN2 Reaction Reaction: this compound + Nucleophile (e.g., NH₃) → Substituted Product

ParameterComputational FindingImplication
Transition State Geometry Trigonal bipyramidal arrangement around the attacked carbon atom.Confirms a classic SN2 mechanism.
Activation Energy (ΔE‡) Calculated energy barrier for the reaction.Determines the reaction rate; a lower barrier means a faster reaction. numberanalytics.com
Imaginary Frequency One negative frequency in the vibrational analysis.Confirms the identified structure is a true transition state and not a minimum.
Solvent Effects Modeling in different solvents can show stabilization or destabilization of the transition state.Helps in selecting optimal reaction conditions for higher yields. researchgate.net

Stereochemical Outcomes: Computational Analysis of Diastereoselectivity and Enantioselectivity (e.g., π-Stacking Interactions)

When reactions involving this compound create new stereocenters, predicting and explaining the resulting stereochemistry is crucial. Computational analysis provides deep insights into the factors governing diastereoselectivity and enantioselectivity. numberanalytics.com

Analysis of Diastereoselectivity: The presence of a chiral center at the C2 position means that reactions at other positions can lead to the formation of diastereomers. Computational models, particularly those analyzing transition states, can explain why one diastereomer is formed preferentially over another. numberanalytics.comnih.gov The models account for steric hindrance, electronic effects, and non-covalent interactions within the transition state structure. numberanalytics.com For example, in the addition of a nucleophile to the carbonyl group, the approach of the nucleophile can be biased by the existing stereocenter at C2, and computational analysis can quantify the energy difference between the diastereomeric transition states. numberanalytics.com

Role of π-Stacking Interactions: The benzyl group in this compound introduces the possibility of π-stacking interactions, which can play a significant role in controlling stereochemistry. mdpi.com π-stacking refers to the non-covalent interaction between aromatic rings. encyclopedia.pub In reactions involving chiral catalysts or reagents with aromatic moieties, the benzyl group can engage in stabilizing π-π interactions in the transition state. chemrxiv.org These interactions can lock the molecule into a specific conformation, directing the approach of a reactant from a particular face and thereby influencing the stereochemical outcome. mdpi.com For example, a cobalt-tuned π-π stacking paradigm has been demonstrated to be effective in controlling selective C(sp³)–C(sp³) radical coupling involving benzyl radicals. chemrxiv.org Computational studies can model these weak interactions and assess their impact on the transition state energies, providing a rationale for the observed enantioselectivity or diastereoselectivity. researchgate.net

Table 3: Factors Influencing Stereoselectivity Analyzed Computationally

FactorDescriptionComputational Approach
Steric Effects The spatial arrangement of atoms and groups can hinder or favor certain reaction pathways. numberanalytics.comAnalysis of transition state models to identify steric clashes that would increase the energy of one pathway over another. numberanalytics.com
Electronic Effects The distribution of electrons can favor specific orientations of reactants. numberanalytics.comCalculation of electrostatic potential maps and orbital interactions (e.g., Felkin-Anh model) to predict favorable alignments. numberanalytics.com
π-Stacking Attractive, noncovalent interactions between the benzyl ring and other aromatic systems. mdpi.comencyclopedia.pubModeling the geometry and energy of π-stacked transition states to determine their stabilizing effect. researchgate.net
Hydrogen Bonding Interactions between hydrogen bond donors and acceptors in the transition state.Identifying and quantifying the strength of hydrogen bonds in transition state models, which can be a key factor in catalyst-controlled reactions. nih.gov

Computational Pharmacology and Drug Design (Contextual Relevance)

While this compound itself is not a drug, its structural motifs—a halogenated alkyl chain and a benzyl ester—are relevant in the context of medicinal chemistry and drug design. Computational pharmacology provides a framework for evaluating how such a molecule or its derivatives might interact with biological targets. nih.govup.ac.za

Scaffold for Drug Design: The compound can be viewed as a scaffold that can be modified to create new bioactive molecules. The bromine atoms are particularly interesting from a medicinal chemistry perspective. Halogens can participate in "halogen bonding," a non-covalent interaction with Lewis bases (like oxygen or nitrogen atoms in a protein's active site) that can enhance binding affinity and selectivity. nih.govnih.gov Computational docking simulations can be used to place derivatives of this compound into the active site of a target protein (e.g., an enzyme) to predict binding modes and affinities. This allows for the rational design of more potent inhibitors. drugdesign.org For example, brominated compounds have been explored as potential enzyme inhibitors. nih.gov

Predicting Pharmacological Properties: Computational tools can predict the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates derived from this scaffold. By calculating properties like lipophilicity (logP), solubility, and potential for metabolism by cytochrome P450 enzymes, researchers can virtually screen libraries of related compounds to prioritize those with more drug-like characteristics for synthesis and further testing. up.ac.za This in silico approach accelerates the hit-to-lead optimization process in drug discovery. acs.org

Table 4: Potential Pharmacophoric Features and Their Computational Analysis

FeatureRole in Drug DesignComputational Method
Bromine Atoms Can form halogen bonds, increasing binding affinity and selectivity. nih.gov Also increases lipophilicity.Molecular docking simulations to identify potential halogen bond interactions with protein targets. drugdesign.org
Benzyl Group Can engage in hydrophobic and π-stacking interactions within a receptor binding pocket. chemrxiv.orgDocking studies to analyze interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan. wikipedia.org
Ester Linkage Can act as a hydrogen bond acceptor. It may also be a site for metabolic hydrolysis by esterase enzymes.Docking simulations to identify hydrogen bonding. Metabolic stability prediction software.
Alkyl Chain Provides a flexible spacer to position functional groups optimally within a binding site.Conformational analysis to explore accessible shapes and their fit within a receptor.

Stereochemical Control and Chiral Synthesis with Benzyl 2,4 Dibromobutanoate Derivatives

Diastereoselective and Enantioselective Reactions Yielding Chiral Products

The presence of two bromine atoms at the C2 and C4 positions of benzyl (B1604629) 2,4-dibromobutanoate provides multiple reaction sites for nucleophilic substitution and cyclization reactions. The stereochemical outcome of these transformations is highly dependent on the reaction conditions and the nature of the reactants, offering pathways to a variety of chiral products, most notably γ-lactones.

The stereoselective synthesis of γ-lactones is a significant area of research due to their prevalence in natural products and their utility as synthetic intermediates. researchgate.net While direct, specific examples of diastereoselective and enantioselective reactions starting from benzyl 2,4-dibromobutanoate are not extensively documented in readily available literature, the principles of stereocontrol in similar systems provide a strong basis for understanding its potential. For instance, the stereocontrolled synthesis of γ-lactones often involves the creation of a 4-hydroxycarbonyl compound as a key acyclic precursor, which then cyclizes. researchgate.net In the case of this compound, a hypothetical two-step conversion to a chiral γ-lactone could involve a stereoselective substitution at one of the bromine atoms followed by an intramolecular cyclization.

One can envision a diastereoselective reaction where a chiral nucleophile is used to displace one of the bromine atoms. The inherent chirality of the nucleophile would influence the approach to the electrophilic carbon, leading to the preferential formation of one diastereomer. Subsequent intramolecular cyclization would then yield a diastereomerically enriched lactone.

Enantioselective reactions, on the other hand, typically employ a chiral catalyst to create a chiral environment around the prochiral substrate. For example, a catalytic enantioselective substitution of one of the bromine atoms in this compound with a suitable nucleophile could generate a chiral intermediate. This approach has been successfully applied in various catalytic enantioselective allylic substitution (EAS) reactions, which generate valuable products with a stereogenic center adjacent to a transposed alkene. nih.gov

Influence of Chiral Auxiliaries and Catalysts on Stereochemical Outcomes

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org In the context of this compound, a chiral alcohol could be used to transesterify the benzyl ester, introducing a chiral auxiliary. Subsequent reactions, such as intramolecular cyclization or substitution, would be influenced by the steric and electronic properties of this auxiliary, leading to a diastereoselective outcome. After the desired stereochemistry is established, the auxiliary can be cleaved to afford the enantiomerically enriched product.

A variety of chiral auxiliaries have been developed and utilized in organic synthesis. Some common examples include:

Oxazolidinones: Popularized by David Evans, these auxiliaries are effective in controlling the stereochemistry of aldol (B89426) reactions, alkylations, and Diels-Alder reactions.

Camphorsultams: These are known for their high directing ability in a range of reactions.

Pseudoephedrine: This can be used as a chiral auxiliary in the synthesis of optically active carboxylic acids and amino acids.

The choice of a specific chiral auxiliary is crucial and depends on the nature of the reaction and the desired stereochemical outcome.

Chiral catalysts offer an alternative and often more atom-economical approach to stereocontrol. These catalysts, which can be metal complexes with chiral ligands or purely organic molecules, create a chiral pocket in which the reaction takes place, favoring the formation of one enantiomer over the other. For instance, a new asymmetric organocatalyzed intramolecular aza-Michael reaction has been reported for the synthesis of optically active isoindolinones, utilizing both a chiral auxiliary and a catalyst for stereocontrol. beilstein-journals.org This "double stereo-induction" approach can lead to very high levels of stereoselectivity. beilstein-journals.org While specific applications to this compound are yet to be widely reported, the principles are directly transferable.

The following table summarizes some common chiral auxiliaries and their potential applications in the context of derivatizing 2,4-dibromobutanoic acid.

Chiral AuxiliaryTypePotential Application with 2,4-Dibromobutanoic Acid Derivatives
(S)-4-Benzyl-2-oxazolidinoneOxazolidinoneDiastereoselective alkylation or cyclization of the corresponding N-acyl derivative.
(1R,2S)-(-)-EphedrineAmino alcoholFormation of a chiral amide for diastereoselective reactions at the α- or γ-position.
(-)-MentholTerpene-derived alcoholFormation of a chiral ester to influence the stereochemical outcome of substitution or cyclization reactions.
(R)-1-PhenylethylamineChiral amineFormation of a chiral amide to direct subsequent transformations.

Racemization Studies During α-Halogenation and Subsequent Reactions

A critical consideration in the synthesis and manipulation of α-halo carbonyl compounds is the potential for racemization at the α-carbon. The hydrogen atom at the α-position of an ester is acidic and can be removed by a base to form an enolate intermediate. sketchy.com This enolate is planar, and its subsequent protonation can occur from either face, leading to a loss of stereochemical information and the formation of a racemic mixture. youtube.comyoutube.comyoutube.com

In the case of this compound, the α-hydrogen at the C2 position is susceptible to deprotonation, especially under basic conditions. This can lead to racemization if the starting material were to be enantiomerically enriched at this position.

The mechanism of base-catalyzed racemization involves the following steps:

A base removes the α-proton to form a planar enolate ion.

The enolate ion is achiral at the α-position.

Protonation of the enolate can occur from either the top or bottom face with equal probability.

This non-selective protonation results in the formation of a 50:50 mixture of the (R)- and (S)-enantiomers, a racemic mixture.

Similarly, acid-catalyzed racemization can also occur through the formation of a planar enol intermediate.

The propensity for racemization is dependent on several factors, including the strength of the base or acid used, the reaction temperature, and the solvent. Therefore, when performing reactions with this compound or its derivatives where the stereochemistry at the α-position is important, careful control of the reaction conditions is paramount to prevent unwanted racemization. For instance, using non-nucleophilic, sterically hindered bases at low temperatures can sometimes minimize this side reaction.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Benzyl 2,4-dibromobutanoate, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via two primary routes:

  • Route 1 : Esterification of 2,4-dibromobutanoic acid with benzyl alcohol using catalytic sulfuric acid or DCC (dicyclohexylcarbodiimide). Purification via silica gel chromatography is recommended to isolate the ester from unreacted acid or alcohol .
  • Route 2 : Bromination of benzyl but-2-enoate using NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) to achieve regioselective dibromination at the 2,4-positions. Reaction monitoring via TLC and GC-MS ensures intermediate control .
    • Yield Optimization : Use excess benzyl alcohol (1.5–2 eq.) in Route 1, and maintain anhydrous conditions. For Route 2, precise temperature control (60–80°C) minimizes side products.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • ¹H NMR : Expect signals for the benzyl group (δ 7.3–7.5 ppm, multiplet) and the dibrominated butanoate backbone (e.g., δ 4.6–4.8 ppm for the CH₂Br groups). Splitting patterns distinguish between 2,4- and 3,4-isomers .
  • ¹³C NMR : Peaks at δ 170–175 ppm confirm the ester carbonyl. Bromine-induced deshielding shifts adjacent carbons (e.g., δ 35–45 ppm for Br-CH₂) .
  • HRMS : Validate molecular ion peaks (e.g., [M+Na]⁺ at m/z 343.92 for C₁₁H₁₀Br₂O₂) and isotopic patterns consistent with two bromine atoms .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bromine substitution patterns during synthesis (e.g., unintended 3,4-dibromination)?

  • Methodological Answer :

  • Mechanistic Analysis : Use DFT calculations to model radical stabilization energies for bromination pathways. Prioritize solvents (e.g., CCl₄) that favor 2,4-selectivity over 3,4-products .
  • Byproduct Identification : Employ GC-MS or HPLC (C18 column, acetonitrile/water gradient) to detect trace isomers. Compare retention times with synthesized standards .
  • Reaction Tuning : Adjust initiator concentration (e.g., AIBN at 0.1–0.5 mol%) to suppress radical chain branching, reducing side reactions .

Q. What are the thermal and photolytic stability profiles of this compound, and how should storage conditions be tailored for long-term integrity?

  • Methodological Answer :

  • Thermal Stability : Conduct TGA (thermogravimetric analysis) to determine decomposition onset temperatures (expected >150°C). For short-term storage, refrigerate at 4°C to prevent ester hydrolysis .
  • Photolytic Stability : Expose samples to UV light (254 nm) and monitor degradation via ¹H NMR. Use amber vials and antioxidants (e.g., BHT) to mitigate radical-mediated decomposition .

Q. How does the steric and electronic environment of the benzyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing ester group deactivates the benzyl ring, reducing reactivity in Pd-catalyzed couplings. Use Pd(OAc)₂ with SPhos ligand to enhance catalytic turnover .
  • Steric Considerations : The ortho-bromine in related aryl ethers (e.g., Benzyl (2,4-dibromo-phenyl) ether) may hinder transmetallation. Pre-activate the boronic acid partner via trifluoroborate salts to improve yields .

Data Contradiction Analysis

Q. Conflicting reports suggest varying bromination efficiencies under similar conditions. How can researchers reconcile these discrepancies?

  • Methodological Answer :

  • Controlled Replication : Systematically vary reaction parameters (e.g., solvent polarity, bromine source purity) while tracking yields via quantitative ¹H NMR.
  • Batch Analysis : Test multiple commercial batches of NBS for active bromine content using iodometric titration. Inconsistent reagent quality is a common source of variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2,4-dibromobutanoate
Reactant of Route 2
Reactant of Route 2
Benzyl 2,4-dibromobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.